2,6-Difluoropyridine-4-sulfonyl chloride
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Overview
Description
2,6-Difluoropyridine-4-sulfonyl chloride is a chemical compound with the molecular formula C5H2ClF2NO2S and a molecular weight of 213.59 g/mol . It is a derivative of pyridine, where two fluorine atoms are substituted at the 2 and 6 positions, and a sulfonyl chloride group is attached at the 4 position. This compound is known for its unique reactivity and functional groups, making it valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-difluoropyridine-4-sulfonyl chloride typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2,6-dichloropyridine with potassium fluoride in the presence of a phase-transfer catalyst such as 18-crown-6. The reaction is carried out at elevated temperatures (180-188°C) for several hours, followed by distillation to isolate the product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,6-Difluoropyridine-4-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Electrophilic Substitution: The fluorine atoms on the pyridine ring can participate in electrophilic substitution reactions, leading to the formation of various substituted pyridines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used.
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed:
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
2,6-Difluoropyridine-4-sulfonyl chloride is utilized in various scientific research fields due to its unique chemical properties:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes and receptors.
Material Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties.
Biological Research: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2,6-difluoropyridine-4-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can be exploited to modify specific amino acid residues in proteins, thereby altering their function and activity . The fluorine atoms on the pyridine ring also influence the compound’s electronic properties, making it a valuable tool in studying molecular interactions and pathways .
Comparison with Similar Compounds
2,6-Difluoropyridine: Lacks the sulfonyl chloride group, making it less reactive in nucleophilic substitution reactions.
4-Chloropyridine-2,6-difluoro-: Similar structure but with a chlorine atom instead of a sulfonyl chloride group, leading to different reactivity and applications.
2,6-Dichloropyridine: Contains chlorine atoms instead of fluorine, resulting in different electronic properties and reactivity.
Uniqueness: 2,6-Difluoropyridine-4-sulfonyl chloride is unique due to the presence of both fluorine atoms and a sulfonyl chloride group. This combination imparts distinct reactivity and electronic properties, making it a versatile compound in various chemical transformations and research applications .
Properties
IUPAC Name |
2,6-difluoropyridine-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF2NO2S/c6-12(10,11)3-1-4(7)9-5(8)2-3/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTVDKCWNFMXAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1F)F)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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